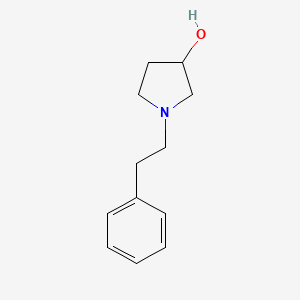

1-Phenethylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(2-phenylethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C12H17NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

InChI Key |

RIYQNVRAUWHVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis of 1 Phenethylpyrrolidin 3 Ol

The synthesis of 1-phenethylpyrrolidin-3-ol can be achieved through various synthetic pathways. One common method involves the N-alkylation of pyrrolidin-3-ol. mdpi.com

A reported synthesis involves reacting pyrrolidin-3-ol with (2-bromoethyl)benzene (B7723623) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like toluene. mdpi.com The reaction mixture is heated to drive the nucleophilic substitution, where the nitrogen atom of the pyrrolidin-3-ol displaces the bromide from (2-bromoethyl)benzene to form the desired product. mdpi.com

Another approach could involve the direct alkylation of pyrrolidin-3-ol. evitachem.com Additionally, synthetic strategies starting from different precursors can also be envisioned. For instance, the reduction of a suitable ketone precursor could yield the alcohol functionality.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netrsc.org

In a hypothetical study of 1-Phenethylpyrrolidin-3-ol, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. The process would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energetically minimized. A protein target of interest would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in numerous possible conformations and orientations.

Scoring and Analysis: A scoring function would estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. turkjps.org The results would identify the most likely binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov Such studies are essential for understanding the structural basis of a compound's biological activity. plos.orgmdpi.com

Without specific studies, no data on binding energies or target interactions for this compound can be presented.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely used to calculate a variety of molecular properties with high accuracy. arxiv.orgarxiv.org

A fundamental application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For this compound, this would involve a conformational analysis to identify the lowest energy conformers. By calculating the potential energy surface as a function of rotatable bonds, researchers can find the global minimum and other low-energy structures that are likely to exist at room temperature. mdpi.com Vibrational frequency calculations are then performed to confirm that these structures are true energy minima. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations provide insights into charge transfer interactions within the molecule. researchgate.net

A hypothetical DFT study would calculate these energy values for this compound, providing a quantitative measure of its electronic stability and reactivity profile.

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, bonding, and charge delocalization within a molecule. uni-muenchen.deuba.ar It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uba.aricm.edu.pl NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which occur when charge is transferred from a filled bonding orbital to an adjacent empty anti-bonding orbital. icm.edu.plbibliotekanauki.pl This provides a detailed picture of electron density distribution and the nature of intramolecular interactions. uni-muenchen.deresearchgate.net

Quantum chemical methods can predict spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR chemical shifts. liverpool.ac.uk By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR spectra. sigmaaldrich.com Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and assign specific signals. pdx.eduresearchgate.net

Theoretical calculations can also predict the non-linear optical (NLO) properties of a molecule. mdpi.com This involves calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). bibliotekanauki.plresearchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. researchgate.netaps.org DFT calculations can efficiently predict these properties, providing a way to screen molecules for potential NLO activity by exploring their response to an external electric field. frontiersin.org

Conformational Analysis and Pseudorotation Studies of the Pyrrolidine (B122466) Ring

The conformational flexibility of the pyrrolidine ring is a critical determinant of the biological activity of molecules in which it is incorporated. Computational and experimental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, are pivotal in elucidating the conformational preferences of this five-membered ring. The conformation of the pyrrolidine ring is not planar and is best described by the concept of pseudorotation, which characterizes the continuous puckering of the ring out of a mean plane.

The pseudorotation of the pyrrolidine ring is defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). These parameters describe the specific twist and envelope conformations that the ring can adopt. In solution, the pyrrolidine ring often exists in a dynamic equilibrium between two or more low-energy conformations. A common approach to analyzing this equilibrium is through the use of vicinal 1H–1H scalar coupling constants (3JHH) obtained from NMR experiments, which are then fitted to theoretical values assuming a two-state conformational equilibrium. beilstein-journals.orgresearchgate.net

Studies on pyrrolidine nucleotide analogs have demonstrated that the conformational equilibrium can be effectively "tuned" by chemical modifications. beilstein-journals.orgresearchgate.net For instance, the relative configuration of substituents on the ring, as well as the alkylation or acylation of the pyrrolidine nitrogen, can significantly influence the preferred conformation. beilstein-journals.orgresearchgate.net In some derivatives, the ring may exist in an equilibrium between two major conformations, such as the 3T4 (C3-endo/C4-exo) and 3T4 (C3-exo/C4-endo) forms. beilstein-journals.org The population of these conformers can be shifted by factors like pH, which can alter intramolecular interactions such as hydrogen bonding. researchgate.net

Molecular modeling techniques, including Density Functional Theory (DFT) calculations, are often used in conjunction with experimental NMR data to provide a more detailed picture of the conformational landscape. researchgate.netbeilstein-journals.org These computational methods can be used to optimize the geometries of different conformers and compare their relative energies, providing good agreement with experimental observations. researchgate.net

Table 1: Representative Pyrrolidine Ring Conformations and Influencing Factors This table is illustrative and based on findings from related pyrrolidine-containing compounds.

| Conformation Type | Description | Factors Influencing Equilibrium |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Substituent Steric Hindrance |

| Twist (T) | No four atoms are coplanar. The ring has a twisted shape. | Torsional Strain, Intramolecular Hydrogen Bonding |

| 3T4 / 3T4 Equilibrium | A dynamic balance between two twist conformations. beilstein-journals.org | N-Alkylation/Acylation, pH, Substituent Configuration beilstein-journals.org |

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comlongdom.org Computational SAR methods leverage computer modeling to predict the activity of new compounds, thereby guiding the design and optimization of lead molecules to improve potency and selectivity. oncodesign-services.com

These computational approaches encompass a range of techniques. Molecular modeling allows for the construction and simulation of three-dimensional representations of molecules, providing insights into how they might interact with a biological target. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing statistical relationships between the physicochemical properties of a series of compounds and their biological activities. longdom.org These models can then be used to predict the activity of novel, untested compounds.

A practical example of an SAR study involving the 1-phenethylpyrrolidin-3-yl moiety is in the development of inhibitors for SARS-CoV-2 replication. mdpi.com In this research, a compound containing this scaffold, specifically 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, was identified as a promising hit. mdpi.com A systematic SAR study was then undertaken to explore how modifications to different parts of the molecule affected its antiviral activity. This involves synthesizing a series of related compounds with targeted structural variations and assessing their biological impact. oncodesign-services.commdpi.com Such studies can reveal which structural features are critical for activity and which can be modified to improve properties like potency or reduce cytotoxicity. oncodesign-services.com

Computational methods can be used to guide these SAR explorations. For instance, a structure-guided approach might involve using the X-ray crystal structure of a ligand bound to its target protein to identify key interactions. Computational tools can then be used to suggest modifications that might enhance these interactions or to explore alternative scaffolds that could fit within the binding site, a concept sometimes referred to as SAR transfer. nih.gov

Table 2: Illustrative SAR Data for a Hypothetical Series of Analogs This table is a conceptual representation of how SAR data is structured and analyzed.

| Compound ID | Modification on Pyrrolidine Ring | Modification on Phenethyl Group | Biological Activity (e.g., IC50 in µM) |

|---|---|---|---|

| Parent | -OH at C3 | Unsubstituted | 4.7 |

| Analog A | -OCH3 at C3 | Unsubstituted | 10.2 |

| Analog B | -OH at C3 | 4-Fluoro substitution | 2.5 |

| Analog C | -OH at C3 | 3,4-Dichloro substitution | 1.8 |

Applications and Research Utility in Organic Chemistry

1-Phenethylpyrrolidin-3-ol as a Versatile Chemical Synthon and Intermediate

As a chemical synthon, this compound provides a pre-formed heterocyclic core that can be incorporated into larger, more complex molecular architectures. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, allows for selective chemical modifications at distinct points of the molecule.

The pyrrolidine (B122466) ring is a fundamental building block in a vast array of biologically active compounds, including alkaloids and synthetic drugs. unibo.itmdpi.com N-aryl and N-alkyl substituted pyrrolidines are present in molecules with applications ranging from anticancer and anti-Alzheimer's agents to hepatitis C inhibitors. nih.gov Derivatives of proline and 4-hydroxyproline, which share the core pyrrolidine scaffold, are common starting materials for the synthesis of numerous pharmaceuticals such as Avanafil, Daclatasvir, and Grazoprevir. mdpi.com

The structure of this compound makes it an attractive precursor for analogous complex molecules. The N-phenethyl group can influence the molecule's pharmacokinetic properties, such as lipophilicity, while the 3-hydroxyl group serves as a versatile handle for introducing further chemical diversity through reactions like esterification, etherification, or oxidation. This versatility allows chemists to systematically modify the structure to optimize biological activity or other desired properties.

| Molecular Component | Contribution to Synthetic Utility | Potential Modifications |

|---|---|---|

| Pyrrolidine Ring | Provides a robust, saturated N-heterocyclic core; imparts specific stereochemistry and 3D conformation. | Ring-opening, ring expansion, C-H functionalization. |

| N-Phenethyl Group | Introduces aromaticity and lipophilicity; can engage in π-stacking interactions. | Substitution on the phenyl ring, replacement with other aryl/alkyl groups. |

| 3-Hydroxyl Group | A key site for functionalization; can act as a hydrogen bond donor/acceptor; its stereochemistry can direct subsequent reactions. | Oxidation to a ketone, conversion to ethers, esters, or leaving groups for substitution reactions. |

The pyrrolidine scaffold is not only a component of final target molecules but also a foundational building block for constructing more elaborate heterocyclic systems. unibo.itthermofisher.com For instance, N-substituted pyrrolidin-3-ones, which can be synthesized by the oxidation of this compound, are valuable intermediates. Research has shown that these pyrrolidin-3-one building blocks can be used in regioselective aldol (B89426) reactions to construct polyhydroxy indolizidines, such as analogues of castanospermine, which are known for their glycosidase inhibitory activity. rsc.org

The strategic placement of functional groups in this compound allows it to participate in various cyclization and multicomponent reactions to form fused, spirocyclic, or bridged heterocyclic systems. nih.gov The 1,3-dipolar cycloaddition reaction, a classic method for creating five-membered rings, often utilizes precursors that lead to the formation of the pyrrolidine core, which is then further elaborated. nih.gov

Role as a Chiral Ligand in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is crucial in the pharmaceutical industry. Chiral pyrrolidine derivatives are among the most successful and widely used scaffolds for both organocatalysts and ligands in metal-catalyzed reactions. unibo.itmdpi.com When synthesized in an enantiomerically pure form, this compound can serve as a valuable chiral ligand or a precursor to one.

Chiral ligands are essential for creating asymmetric environments around metal centers in transition-metal catalysis. nih.gov Pyrrolidine derivatives containing additional donor atoms, such as the hydroxyl group in pyrrolidinols, are effective bidentate or even tridentate ligands for a variety of metals, including rhodium, palladium, nickel, and copper. organic-chemistry.orgresearchgate.net

A chiral ligand derived from this compound could coordinate to a metal center through its nitrogen atom and the oxygen of the hydroxyl group. This coordination would form a stable five-membered chelate ring, creating a rigid and well-defined chiral pocket around the metal. This chiral environment forces substrates to approach the metal from a specific direction, thereby controlling the stereochemical outcome of the reaction. The phenethyl group can provide additional steric bulk, further refining the shape of the chiral pocket to enhance enantioselectivity. nih.gov

| Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|

| Palladium (Pd) | Asymmetric allylic alkylation, C-H activation, cycloadditions. nih.gov | Pyrrolidine-based phosphine (B1218219) ligands are highly effective in Pd catalysis. |

| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation, arylative cyclization. organic-chemistry.org | Chiral diene and phosphine ligands are commonly paired with Rh for high enantioselectivity. |

| Copper (Cu) | Asymmetric conjugate addition, 1,3-dipolar cycloadditions. | Pyrrolidine-based ligands are used to control stereochemistry in Cu-catalyzed reactions. |

| Nickel (Ni) | Reductive cyclization, cross-coupling reactions. researchgate.net | Chiral bisphosphine ligands are effective for Ni-catalyzed enantioselective transformations. researchgate.net |

The ultimate test of a chiral ligand is its performance in enantioselective catalytic transformations. Pyrrolidine-based ligands have demonstrated high efficacy in a wide range of reactions. For example, palladium complexes bearing chiral ligands are used in asymmetric [3+2] cycloadditions of trimethylenemethane with imines to produce chiral pyrrolidines with high enantiomeric excess (ee). nih.gov Similarly, rhodium catalysts with chiral diene ligands achieve excellent enantioselectivity in the arylative cyclization of alkyne-enoates to form chiral pyrrolidines and piperidines. organic-chemistry.org

A ligand based on this compound would be expected to perform well in such transformations. The defined stereocenter at the 3-position, combined with the steric influence of the N-phenethyl group, would effectively differentiate the prochiral faces of an incoming substrate, leading to the preferential formation of one enantiomer.

| Reaction Type | Catalyst System | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Pd / Chiral Ligand | Chiral Pyrrolidines | up to 87% ee | nih.gov |

| Arylative Cyclization | Rh / Chiral Diene | Chiral Pyrrolidines | up to 92% ee | organic-chemistry.org |

| Aldol Reaction | Prolinol derivative (Organocatalyst) | β-Hydroxy Ketones | >99% ee | mdpi.com |

| anti-Mannich Reaction | Pyrrolidinecarboxylic acid (Organocatalyst) | β-Amino Aldehydes | up to >99% ee | organic-chemistry.org |

The field of asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, was revolutionized by the use of the natural amino acid L-proline. mdpi.comnih.gov This discovery spurred the development of a vast number of proline- and pyrrolidine-based organocatalysts. unibo.itnih.gov A major class of these catalysts are the diarylprolinol silyl (B83357) ethers, which are highly effective in activating aldehydes and ketones toward nucleophilic attack through the formation of chiral enamines or iminium ions. mdpi.com

This compound is structurally analogous to these successful organocatalysts. The pyrrolidine nitrogen is essential for forming the key enamine/iminium intermediates. The 3-hydroxyl group, like the carboxylic acid in proline or the hydroxymethyl group in prolinol, can act as a crucial directing group. It can form hydrogen bonds with the substrate, holding it in a specific orientation during the bond-forming step and thereby controlling the stereoselectivity of the reaction. organic-chemistry.org Research on 3-pyrrolidinecarboxylic acid has confirmed the critical role of a functional group at the 3-position for achieving high efficiency and stereocontrol in Mannich-type reactions. organic-chemistry.org Therefore, this compound is a promising candidate for use as an organocatalyst in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. nih.govresearchgate.net

Development of Novel Chemical Probes and Diverse Molecular Scaffolds

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely utilized by medicinal chemists as a foundational scaffold for creating novel therapeutic agents. researchgate.netnih.gov The significant interest in this saturated scaffold is driven by several key characteristics. Firstly, its sp3-hybridized nature allows for a thorough exploration of pharmacophore space, moving away from the flat, two-dimensional structures of many aromatic compounds. nih.govcam.ac.uk Secondly, the non-planar structure of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," contributes to an increased three-dimensional (3D) coverage, a desirable trait in modern drug design. nih.gov Lastly, the stereogenic centers within the pyrrolidine ring allow for the synthesis of distinct stereoisomers, which can exhibit different biological profiles due to specific binding interactions with enantioselective proteins. researchgate.netnih.gov These inherent properties make scaffolds like this compound valuable starting points for the development of novel chemical probes and the construction of diverse molecular libraries.

Scaffold Design for Chemical Diversity Libraries

The design of chemical diversity libraries is a cornerstone of high-throughput screening campaigns aimed at identifying new hit compounds for various biological targets. lifechemicals.com The success of such campaigns often depends on the structural and physicochemical diversity of the compound library. lifechemicals.com The this compound scaffold provides an excellent framework for generating such libraries due to its intrinsic structural features and multiple points for chemical modification.

The core pyrrolidine ring provides a rigid, three-dimensional structure. nih.gov The hydroxyl group at the 3-position and the secondary amine (prior to substitution with the phenethyl group) serve as versatile synthetic handles, or "exit vectors," allowing for the introduction of a wide array of functional groups. cam.ac.uk This enables the systematic modification of the molecule's properties, such as polarity, size, and hydrogen bonding capacity, to create a library of related but distinct compounds. Diversity-oriented synthesis (DOS) is a strategy used to efficiently produce structurally diverse compound collections, and scaffolds like pyrrolidine are well-suited for this approach. nih.gov

By systematically altering substituents at key positions on the this compound core, a focused diversity library can be generated to explore the structure-activity relationship (SAR) for a particular biological target. The table below illustrates a conceptual design for a chemical diversity library based on this scaffold, highlighting potential points of modification.

Table 1: Conceptual Design of a Chemical Diversity Library Based on the this compound Scaffold This table is illustrative and shows potential modifications to generate chemical diversity.

| Scaffold Position | Core Structure | R¹ Substituent (at N-1) | R² Substituent (at O-3) |

|---|---|---|---|

| Modification Point | This compound | Varied Aryl/Alkyl Groups | Varied Functional Groups |

| Example 1 | 4-Chlorophenethyl | Hydrogen (original -ol) | |

| Example 2 | 3-Methoxy-phenethyl | Acetyl (-OAc) | |

| Example 3 | Cyclohexylethyl | Methyl (-OMe) |

| Example 4 | | Phenethyl (original) | Benzoyl (-OBz) |

Exploration of New Pseudo-Natural Products

Pseudo-natural products (PNPs) are a class of compounds that combine fragments of natural products (NPs) into novel molecular arrangements that are not accessible through known biosynthetic pathways. nih.govnih.gov This strategy aims to merge the biological relevance and favorable chemical properties of natural products with the synthetic accessibility of fragment-based design, thereby unlocking new regions of biologically relevant chemical space. nih.gov

The this compound structure contains two key fragments that are prevalent in natural products: the pyrrolidine ring and the phenethyl moiety. The pyrrolidine core is a fundamental building block of numerous alkaloids with a wide range of biological activities. The phenethyl group is also a common structural motif in various natural products and pharmaceuticals. The combination of these two NP-inspired fragments in this compound makes it a simple yet compelling starting point for the design and synthesis of more complex pseudo-natural products.

The design principles for PNPs involve the fusion of NP-derived fragments to create novel scaffolds. nih.gov The this compound molecule can be used as a chassis for further elaboration. For instance, the hydroxyl group could serve as an attachment point to link to another natural product fragment, or the phenethyl ring could be annulated to form more complex polycyclic systems, mimicking the structures of other alkaloids. This approach allows for a "chemical evolution" of natural product structures, leading to novel chemotypes with potentially unprecedented biological activities. nih.gov

The following table outlines a conceptual exploration of how the this compound scaffold could be integrated into a pseudo-natural product design strategy.

Table 2: Conceptual Strategy for Pseudo-Natural Product (PNP) Exploration This table presents a hypothetical approach to designing PNPs by combining the this compound core with other natural product-inspired fragments.

| PNP Design Principle | Core Scaffold | NP-Inspired Fragment | Hypothetical PNP Structure |

|---|---|---|---|

| Fragment Fusion | This compound | Indole (B1671886) (from Tryptophan) | A hybrid structure where the indole nucleus is attached to the pyrrolidine core. |

| Scaffold Elaboration | This compound | Coumarin (B35378) | A structure where the phenethyl group is part of a larger, fused coumarin system. |

| Fragment Recombination | Pyrrolidin-3-ol Fragment | Phenylpropanoid Fragment | this compound itself can be considered a basic PNP, combining two common NP motifs. |

Advanced Research on 1 Phenethylpyrrolidin 3 Ol Derivatives and Analogues

Systematic Structural Modifications and Scaffold Optimization

The chemical scaffold of 1-phenethylpyrrolidin-3-ol offers multiple points for modification, allowing for a systematic exploration of the chemical space around this core structure. Researchers have focused on three primary areas for structural alteration: the N-substituent, the hydroxyl group, and the pyrrolidine (B122466) ring itself.

N-Substitution Variations Beyond Phenethyl

The phenethyl group at the 1-position of the pyrrolidine ring is a common starting point for derivatization. However, extensive research has demonstrated that variations of this substituent can significantly impact a compound's properties. In the context of developing potent analgesics, while the N-phenethyl substituent is often crucial for activity, other groups such as O-methoxy-phenoxyethyl and benzoylethyl have also yielded compounds with significant analgesic properties. nih.gov Conversely, replacing the phenethyl group with substituents like 1-methyl, 1-benzyl, or 1-allyl has also been explored. nih.gov

In a different therapeutic area, research into inhibitors of SARS-CoV-2 replication found that replacing the phenethyl substituent on a pyrrolidine-containing hit compound with a cyclopentyl or a methylcyclopentyl moiety was well-tolerated, maintaining antiviral potency. mdpi.com This indicates that for certain biological targets, the rigid aromatic nature of the phenethyl group is not an absolute requirement, and more flexible or smaller cyclic aliphatic groups can be suitable replacements.

Derivatization of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring is a key functional group that can be readily modified to alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity. Common derivatization strategies include esterification and etherification. nih.govresearchgate.net Acylation, using reagents like acyl chlorides or organic anhydrides, converts the hydroxyl group into an ester. libretexts.org For instance, benzoyl chloride can be used to introduce a phenyl group, which can be useful for analytical purposes. libretexts.org

Another approach is the formation of ethers. For example, in the development of antiviral agents, the hydroxyl group of pyrrolidin-3-ol was used as a nucleophile to displace a leaving group on a phenyl ring, forming an ether linkage. mdpi.com This strategy was central to the creation of a series of 1-heteroaryl-2-alkoxyphenyl analogs. mdpi.comnih.gov The choice of derivatizing agent can introduce various functionalities, including chromophores or fluorophores to aid in detection, or charged moieties to enhance mass spectrometry signals or enable separation by capillary electrophoresis. nih.gov

Pyrrolidine Ring Substitutions and Functionalization

Direct modification of the pyrrolidine ring itself represents a more complex but powerful strategy for scaffold optimization. This can involve the introduction of substituents at various positions on the ring or even altering the ring structure itself through contraction or expansion. nih.govosaka-u.ac.jp For example, the introduction of a methyl group at the 3-position of the piperidine (B6355638) ring in fentanyl analogues, a related heterocyclic system, has been shown to enhance analgesic potency. nih.gov

In the context of developing inhibitors for enzymes like nSMase2, substitutions on the pyrrolidine ring have been systematically explored. researchgate.net Replacing an acetamide (B32628) group on the pyrrolidine with a phenyl carbamoyl (B1232498) group resulted in a potent inhibitor. researchgate.net The removal of the acetamide substitution altogether also led to a new derivative, highlighting the importance of this position for activity. researchgate.net Synthetic methods like 1,3-dipolar cycloadditions are employed to construct substituted pyrrolidine rings with control over stereochemistry at positions 3 and 4. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Pyrrolidine Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. In pyrrolidine-based systems, SAR studies have been instrumental in optimizing compounds for various targets.

For instance, in the development of nSMase2 inhibitors, extensive SAR studies were conducted on a hit compound containing a pyrrolidine moiety. researchgate.net These studies involved modifications to three key regions of the molecule: the central core, a southern aromatic ring, and a northern acetyl amide substitution on the pyrrolidine ring. researchgate.net By systematically altering these regions and measuring the resulting inhibitory activity, researchers were able to identify key structural requirements for potency. researchgate.net For example, replacing the acetyl amide group on the pyrrolidine with a phenyl carbamoyl group led to a significant increase in potency. researchgate.net

In another example related to fentanyl analogues, where the piperidine ring was contracted to a pyrrolidine ring, SAR studies revealed that the N-phenethyl substituent was critical for maintaining a reasonable level of analgesic activity. nih.gov Further modifications, such as the introduction of substituents on the phenyl ring of the propionanilido group, generally resulted in a decrease in activity, with the exception of a 2-pyridino derivative. nih.gov

The following table summarizes SAR findings for a series of nSMase2 inhibitors with a pyrrolidine core, illustrating the impact of substitutions on inhibitory potency.

| Compound | Central Core Modification | Southern Aromatic Ring Modification | Northern Pyrrolidine Substitution | pIC50 |

| 1 | Imidazo[1,2-b]pyridazine | Phenyl-derived | Acetamide | Base |

| 11 | Imidazo[1,2-b]pyridazine | Phenyl-derived | Unsubstituted | Lower |

| 13 (PDDC) | Imidazo[1,2-b]pyridazine | Phenyl-derived | Phenyl carbamoyl | Higher |

This table is a simplified representation based on findings reported in the literature. researchgate.net pIC50 is a measure of the negative logarithm of the half maximal inhibitory concentration (IC50), where a higher value indicates greater potency.

Stereochemical Influences on Molecular Recognition and Chemical Behavior

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and, consequently, in the chemical and biological behavior of chiral compounds like this compound and its derivatives. researchgate.netchemrxiv.org The non-planar nature of the pyrrolidine ring and the presence of chiral centers mean that different stereoisomers can exhibit distinct interactions with biological targets such as enzymes and receptors. nih.govnih.gov

The influence of stereochemistry is evident in the development of potent analgesics. For example, the cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an extremely potent analgesic, while its cis-(-) counterpart is significantly less potent. nih.gov This highlights the importance of the specific spatial orientation of the methyl group on the heterocyclic ring for optimal interaction with the opioid receptor.

In fluorinated pyrrolidine derivatives, the stereochemistry of fluorine substitution can significantly influence the conformational stability of the pyrrolidine ring. beilstein-journals.org This is due to stereoelectronic effects, such as the gauche effect, which can favor specific conformations. beilstein-journals.org For instance, in protonated 3-fluoropyrrolidine, a cis relationship between the fluorine and nitrogen atoms is highly favored due to an attractive electrostatic interaction. beilstein-journals.org Such conformational preferences, dictated by stereochemistry, can have a profound impact on how the molecule presents its functional groups for binding to a target. nih.gov

The table below illustrates the impact of stereochemistry on the analgesic activity of a selected fentanyl analogue.

| Compound Isomer | Relative Stereochemistry | Analgesic Potency (ED50) |

| cis-(+) | Methyl and anilido groups are cis | High (e.g., 0.00058 mg/kg) |

| cis-(-) | Methyl and anilido groups are cis | Low (120-fold less potent than cis-(+)) |

This table is based on data for N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and is intended to be illustrative of stereochemical influence. nih.gov

Future Directions and Emerging Research Avenues for N Phenethylated Pyrrolidin 3 Ol Systems

Development of Greener and Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods for producing pyrrolidine (B122466) cores. Traditional routes often rely on harsh reagents and generate significant waste. Emerging research focuses on minimizing environmental impact through atom-economical reactions, the use of non-toxic catalysts, and greener solvent systems.

One promising approach involves the use of inexpensive and abundant transition metals as catalysts. For instance, commercially available iron salts like FeI₂ have been shown to be highly effective catalysts for pyrrolidine formation from organic azides via direct C-H bond amination. nih.gov This method offers high yields in short reaction times with low catalyst loadings, representing a more sustainable alternative to processes requiring complex ligands or additives. nih.gov

Another green strategy is the development of one-pot, multi-component domino reactions. These reactions, which form several chemical bonds in a single operation, improve efficiency and reduce waste. An example is the synthesis of pyrrolidine-fused spirooxindoles through a three-component reaction in an ethanol-water mixture, which proceeds under catalyst-free conditions at room temperature and avoids the need for toxic solvents and chromatographic purification. semanticscholar.org Furthermore, the use of biodegradable, recyclable catalysts derived from natural carbohydrates like cellulose (B213188) and starch presents a novel avenue for the diastereoselective synthesis of functionalized pyrrolidines. acs.org

Table 1: Comparison of Sustainable Synthetic Methods for Pyrrolidine Synthesis

| Method | Catalyst | Key Advantages | Solvent System | Ref. |

|---|---|---|---|---|

| Intramolecular C-H Amination | Iron(II) iodide (FeI₂) | High atom economy, low catalyst loading, fast reaction times, air-stable catalyst. | Varies | nih.gov |

| Domino Reaction | Catalyst-free | High yields, operational simplicity, avoids toxic solvents and purification. | Ethanol/Water | semanticscholar.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of N-phenethylated pyrrolidin-3-ol systems. wuxiapptec.com This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. wuxiapptec.comresearchgate.net The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, making it possible to safely conduct highly exothermic reactions or use superheated conditions to accelerate reaction rates. researchgate.net

For the synthesis of N-phenethylated pyrrolidin-3-ol, flow chemistry can streamline multi-step sequences, reducing manual handling and the isolation of potentially unstable intermediates. researchgate.net The integration of real-time monitoring and process analytical technology (PAT) allows for rapid optimization and data-rich experimentation. wuxiapptec.com Automated platforms can perform numerous reactions in parallel, accelerating the discovery of optimal reaction conditions and the synthesis of libraries of N-phenethylated pyrrolidin-3-ol derivatives for screening purposes. This approach not only enhances efficiency and scalability but also improves the reproducibility and robustness of the synthetic process. wuxiapptec.comresearchgate.net

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The inherent chirality and structural features of the pyrrolidine ring make it a privileged scaffold in organocatalysis. mdpi.com While proline and its derivatives are well-established catalysts for various asymmetric transformations, there is considerable potential for N-phenethylated pyrrolidin-3-ol systems to serve as platforms for novel catalyst design.

The phenethyl group can be functionalized to introduce additional coordinating sites or steric bulk, which can modulate the catalyst's activity and stereoselectivity. The hydroxyl group at the 3-position provides a handle for further modification or for establishing key hydrogen-bonding interactions within the transition state of a catalyzed reaction. Research could focus on designing catalysts where the N-phenethylpyrrolidin-3-ol core acts as a chiral ligand for metal-catalyzed reactions or as a scaffold for bifunctional organocatalysts. These new catalytic systems could be applied to a wide range of chemical transformations, expanding the synthetic utility of this structural motif.

Advanced Computational Design and Predictive Modeling for Chemical Innovation

Computational chemistry provides powerful tools for accelerating the design and discovery of novel molecules and reaction pathways. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are increasingly applied to the study of pyrrolidine derivatives. tandfonline.comnih.gov

For N-phenethylated pyrrolidin-3-ol systems, these methods can be used to:

Design Novel Derivatives: By building 3D-QSAR models (like CoMFA and CoMSIA), researchers can visualize the structural features that are favorable or unfavorable for a specific biological or chemical activity. tandfonline.comscispace.com This allows for the rational design of new compounds with enhanced properties before their synthesis is attempted. tandfonline.comstaempflirecht.ch

Predict Reaction Outcomes: Quantum chemical modeling, using methods like Density Functional Theory (DFT), can elucidate complex reaction mechanisms. nih.gov This understanding allows for the prediction of reaction feasibility, energy barriers, and the stability of intermediates, guiding the development of more efficient synthetic routes. nih.gov

Simulate Molecular Interactions: Molecular docking and MD simulations can predict how N-phenethylated pyrrolidin-3-ol derivatives interact with biological targets, such as proteins or enzymes. nih.govscispace.com These simulations provide insights into binding modes and energies, which are crucial for the development of new therapeutic agents. nih.gov

Table 2: Applications of Computational Modeling in Pyrrolidine Chemistry

| Computational Technique | Application | Key Outcomes | Ref. |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA) | Design of novel inhibitors. | Identification of key structural requirements for activity; prediction of inhibitory potency (pIC₅₀). | tandfonline.com |

| Molecular Docking | Understanding ligand-protein interactions. | Prediction of binding affinity and orientation of molecules within a protein's active site. | scispace.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes. | Evaluation of the dynamic stability and conformational changes of molecules over time. | nih.gov |

By leveraging these advanced computational tools, researchers can navigate the vast chemical space of N-phenethylated pyrrolidin-3-ol systems more effectively, leading to the accelerated discovery of innovative molecules and processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.